2-isopropyl-1H-indole-3-carbaldehyde
Description
2-Isopropyl-1H-indole-3-carbaldehyde is a substituted indole derivative featuring an isopropyl group at the 2-position and a formyl (aldehyde) group at the 3-position of the indole ring. Indole derivatives are pivotal in medicinal chemistry and materials science due to their diverse biological activities and optoelectronic properties. The aldehyde group at C-3 suggests reactivity in condensation reactions, while the isopropyl substituent may influence steric and electronic properties, affecting solubility and intermolecular interactions.
Properties
Molecular Formula |
C12H13NO |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
2-propan-2-yl-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C12H13NO/c1-8(2)12-10(7-14)9-5-3-4-6-11(9)13-12/h3-8,13H,1-2H3 |
InChI Key |
COROBRVRRMOXCP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C2=CC=CC=C2N1)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-isopropyl-1H-indole-3-carbaldehyde with structurally related indole derivatives, focusing on molecular features, spectroscopic data, and functional properties.
Structural and Functional Comparisons
2-(4-Isopropylphenyl)-1H-indole-3-carbaldehyde (CAS 590390-96-8) Substituent Position: The isopropyl group is attached to a phenyl ring at the indole’s 2-position, creating a bulkier structure compared to the target compound’s direct 2-isopropyl substitution. Molecular Formula: C₁₈H₁₇NO (vs.
Indole-Fused Heterocycle (C₁₅H₁₅N₂) Structure: Features a fused indole system with an amino group, distinct from the aldehyde functionality in the target compound. Spectroscopy:
- 13C-NMR : C-3 resonance at 101.99 ppm (vs. ~190 ppm for an aldehyde carbonyl carbon in the target compound) .
- HRMS: m/z 223.1225 (C₁₅H₁₅N₂), contrasting with the target compound’s theoretical molecular ion at m/z 187.0997 (C₁₂H₁₃NO).
Data Table: Key Properties of Analogs
*Theoretical values based on standard aldehyde carbonyl shifts and molecular formula.
Key Findings
- Substituent Effects: The position of the isopropyl group (direct vs. phenyl-linked) significantly impacts molecular bulk and electronic properties. The phenyl-linked analog (C₁₈H₁₇NO) is heavier and likely less polar than the target compound.
- Spectroscopic Signatures: The aldehyde group in the target compound would produce a distinct 13C-NMR signal (~190 ppm) and a characteristic 1H-NMR peak (~9–10 ppm for the aldehyde proton), absent in the amino-substituted fused indole .
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